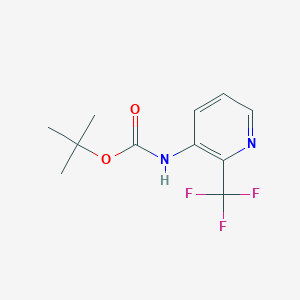

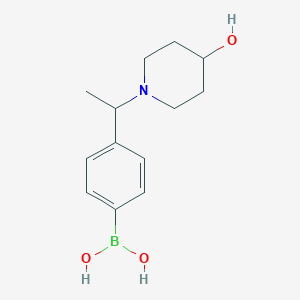

![molecular formula C15H10O2S2 B1409393 5'-(4-Hydroxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde CAS No. 1623055-62-8](/img/structure/B1409393.png)

5'-(4-Hydroxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde

概要

説明

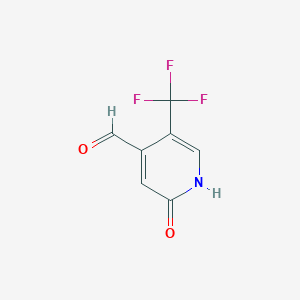

“5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde” is a chemical compound. It has been mentioned in the context of enhanced fluorescence . It’s related to a novel amyloid fibril marker, NIAD-4 .

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, a new method for 5-(4-Hydroxyphenyl)hydantoin synthesis was proposed, which is an important intermediate in the production of d-2-(4-hydroxyphenyl)glycine . Another study synthesized and evaluated 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione based fibrates .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the molecular weight of 2-Butanone, 4-(4-hydroxyphenyl)- is 164.2011 .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the solvation effects on the local micro-environment around a fluorophore were investigated by looking at the emission behavior of a novel amyloid fibril marker, NIAD-4 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, 2-Butanone, 4-(4-hydroxyphenyl)- has a molecular weight of 164.2011 .科学的研究の応用

Synthesis and Structural Studies

- Trimethylsilyl end-capped bi- and terthiophene carbaldehydes, related to the compound , have been synthesized and structurally studied. These compounds have shown cytotoxic effects in vitro on tumor cell lines, indicating potential applications in cancer research (Lukevics et al., 2001).

Photovoltaic Applications

- Multi-branched crystalline molecules using hexyl-substituted thiophene-based carbaldehydes have been developed for organic photovoltaic (OPV) cells. These molecules, including derivatives similar to the compound , demonstrated enhanced power conversion efficiency in OPV cells (Kim et al., 2009).

Chemical Synthesis

- Derivatives of 5'-(4-Hydroxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde have been synthesized through various chemical reactions, expanding the potential applications in organic synthesis and material science. For instance, the Suzuki coupling reaction has been employed to synthesize related compounds (Chen Pei, 2012).

Organic Electronics

- Novel arylcarbinols and arylketones end-capped with thiophene and 2,2'-bithiophene have been synthesized, indicating potential applications in organic electronics and materials science (Hamad, 2001).

Dyes and Pigments

- Studies on novel 1-hydroxycycloalkyl- and cycloalkenylthiophenes and bithiophenes, which include derivatives of the compound , have been conducted. These compounds have shown intense fluorescence and moderate quantum yields, making them suitable for applications in dyes and pigments (Meshkovaya et al., 2015).

Semiconductor Research

- A study on 2,6-diaryl-substituted naphtho[1,8-bc:5,4-b'c']dithiophene derivatives, which are structurally related to the compound , highlighted their use as high-performance semiconductors for organic field-effect transistors. These compounds showed p-type FET characteristics with varying mobilities (Takimiya et al., 2005).

Molecular Electronics

- Derivatives of the compound have been used in the synthesis of molecules for organic field-effect transistors and nonvolatile transistor memory elements. This highlights its potential in molecular electronics and memory storage applications (Mushrush et al., 2003).

作用機序

Target of Action

Similar compounds have been shown to interact with estrogen receptors and nuclear receptor coactivators . These targets play crucial roles in various cellular processes, including cell growth and differentiation.

Mode of Action

The exact mode of action of 5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde It’s known that the compound can form oximes and hydrazones . The oxygen atom in the compound can act as a nucleophile, competing with nitrogen. This reaction with oxygen leads to the reversible formation of a hemiketal, while reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .

Result of Action

The molecular and cellular effects of 5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde Similar compounds have been shown to modulate the emission behavior of fluorophores upon excitation . This suggests that the compound could potentially influence cellular processes related to fluorescence.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde . For instance, solvation effects on the local micro-environment around a fluorophore can modulate the emission behavior of the compound . In alcoholic solvents, high solvent viscosity enhances fluorescence due to the restriction of torsion of the compound . Conversely, in aprotic solvents, high solvent polarity leads to a remarkable redshift of the emission spectra, suggesting strong solvation .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of fluorescence and solvation effects. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit enhanced fluorescence in different solvent environments, which is attributed to solvation-induced micro-viscosity enhancement . The interactions of 5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde with enzymes and proteins can modulate its fluorescence properties, making it a useful tool for studying the local micro-environment around fluorophores.

Cellular Effects

The effects of 5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with amyloid fibrils has been studied, showing that it can serve as a marker for amyloid fibrils due to its fluorescence properties . This interaction can provide insights into the aggregation and formation of amyloid fibrils, which are associated with various neurodegenerative diseases.

Molecular Mechanism

At the molecular level, 5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde exerts its effects through specific binding interactions with biomolecules. The compound’s fluorescence enhancement is due to the restriction of torsion in its structure, which is influenced by the local micro-environment . This restriction prevents the formation of a non-fluorescent twist intramolecular charge transfer state, thereby enhancing fluorescence. Additionally, the compound’s interaction with polar solvents leads to a redshift in emission spectra, indicating strong solvation effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde change over time due to its stability and degradation. The compound’s fluorescence properties can be influenced by the solvent environment and the duration of exposure to light and other conditions . Long-term studies have shown that the compound remains stable under certain conditions, but its fluorescence intensity may decrease over time due to photobleaching or other degradation processes.

Dosage Effects in Animal Models

The effects of 5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde vary with different dosages in animal models. Studies have indicated that at lower dosages, the compound exhibits minimal toxicity and can be used effectively as a fluorescent marker . At higher dosages, there may be threshold effects, including potential toxic or adverse effects. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde is involved in specific metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism can affect its fluorescence properties and its role in biochemical reactions . Understanding these metabolic pathways is essential for optimizing its use in research and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution pattern can affect its fluorescence properties and its effectiveness as a biochemical marker.

Subcellular Localization

The subcellular localization of 5’-(4-Hydroxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, making it a valuable tool for studying subcellular processes . The compound’s fluorescence properties can be utilized to visualize its distribution within cells and to investigate its role in various cellular functions.

特性

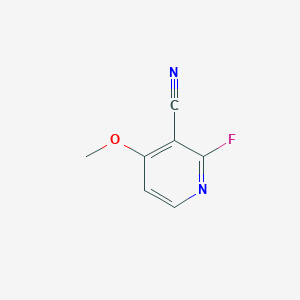

IUPAC Name |

5-[5-(4-hydroxyphenyl)thiophen-2-yl]thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2S2/c16-9-12-5-6-14(18-12)15-8-7-13(19-15)10-1-3-11(17)4-2-10/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLRCJCWFMDJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(S3)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

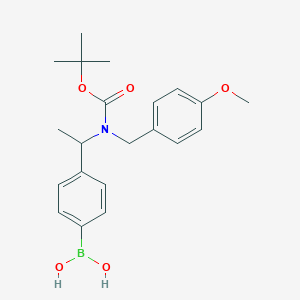

![tert-butyl N-(1-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperidin-3-yl)carbamate](/img/structure/B1409310.png)